![molecular formula C27H40O5 B1259260 Scalarin](/img/structure/B1259260.png)
Scalarin
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Overview
Description
Scalarin is a scalarane sesterterpenoid lactone, a metabolite of marine sponges of the family Thorectidae (order dictyoceratida). It has a role as a metabolite.
Scientific Research Applications
Scalarin's Chemical Structure and Isolation
Alkylated Scalarins from Marine Sponges : Kashman and Zviely (1979) isolated new alkylated scalarins from Dysidea herbacea and suggested structures based on spectral data (Kashman & Zviely, 1979).
Scalarane Sesterterpenes Identification : Cimino et al. (1977) identified scalarane sesterterpenes, including scalarin, from the sponge Spongia nitens, providing detailed stereochemistry (Cimino, de Stefano, Minale, & Trivellone, 1977).
19-Methoxy-Scalarin Configuration Determination : A study by Li Min-y (2004) on 19-methoxy-scalarin from Hyrtios erectus determined its structure using NMR spectroscopy (Li Min-y, 2004).
Scalarin's Applications in Cancer Research
- Inhibition of RAGE in Pancreatic Cancer : Guzmán et al. (2018) found that Scalarin inhibits the receptor for advanced glycation end products (RAGE) and autophagy in pancreatic cancer cell lines, suggesting its potential as a therapeutic agent (Guzmán, Pitts, Diaz, & Wright, 2018).
Additional Research on Scalarin
Scalarolide and Scalarin in Sponges : Cambie et al. (1999) verified the structures of scalarolide and scalarin from Cacospongia and Ircinia sponges (Cambie, Rickard, Rutledge, & Yang, 1999).
Scalarane Sesterterpenes in Hyrtios Erecta : Yu et al. (2005) isolated five new scalarane sesterterpenes, including 12-epi-scalarin, from the South China Sea sponge Hyrtios erecta, providing insights into their structure (Yu, Bi, & Guo, 2005).
Scalarimides in Spongia sp. : A 2022 study by Shin, Lee, and Lee on Spongia sp. identified scalarane-type alkaloids, including scalarin derivatives, highlighting their antimicrobial properties (Shin, Lee, & Lee, 2022).
properties
Molecular Formula |
C27H40O5 |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
[(1R,5aS,5bR,7aS,11aS,11bR,13S,13aS,13bR)-1-hydroxy-5b,8,8,11a,13a-pentamethyl-3-oxo-5,5a,6,7,7a,9,10,11,11b,12,13,13b-dodecahydro-1H-phenanthro[2,1-e][2]benzofuran-13-yl] acetate |
InChI |
InChI=1S/C27H40O5/c1-15(28)31-20-14-19-25(4)12-7-11-24(2,3)17(25)10-13-26(19,5)18-9-8-16-21(27(18,20)6)23(30)32-22(16)29/h8,17-21,23,30H,7,9-14H2,1-6H3/t17-,18-,19+,20-,21+,23+,25-,26-,27+/m0/s1 |
InChI Key |
VLFJWLVMFJQJEU-HWOCEHATSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2([C@H]4[C@]1([C@H]5[C@@H](OC(=O)C5=CC4)O)C)C)(C)C)C |
Canonical SMILES |
CC(=O)OC1CC2C3(CCCC(C3CCC2(C4C1(C5C(OC(=O)C5=CC4)O)C)C)(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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